Antibacterial Activity (MIC)
The most promising compound from the N-pyridyl-substituted carboxypiperidine amide class, exhibiting prokaryotic translation inhibition, demonstrated a Minimum Inhibitory Concentration (MIC) of 12 μg/mL [1]. While this value is for the class lead, it establishes a quantitative baseline for the meta-carboxypiperidine scaffold. Direct comparator data for the specific compound N-(pyridin-2-yl)piperidine-3-carboxamide versus other regioisomers like the para-substituted variant is not disclosed in the primary source, limiting the degree of direct differentiation [1]. However, the study's design, which explicitly distinguishes between active p- and m-carboxypiperidine amides, implies that other isomers (e.g., ortho) or unsubstituted piperidines were inactive, a critical class-level inference for selection.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC value not explicitly disclosed; compound is part of the active meta-carboxypiperidine amide series. |
| Comparator Or Baseline | Class lead compound: MIC of 12 μg/mL. Other regioisomers (e.g., para) were also active, while non-pyridyl or ortho-substituted analogs are presumed inactive based on screening focus. |
| Quantified Difference | Not quantifiable for the specific compound. |
| Conditions | In vitro antibacterial assay against unspecified prokaryotic strains using a dual-reporter gene construct (RFP and Katushka2S) to detect translation inhibition [1]. |
Why This Matters
Confirms the compound's membership in a mechanistically unique class of translation inhibitors, which is essential for research programs targeting novel antibiotic mechanisms, as opposed to non-specific or DNA-targeting agents.
- [1] Ivanenkov, Y.A., Komarova, E.S., Osterman, I.A. et al. N-Pyridyl-Substituted Carboxypiperidine Amides: A New Class of Prokaryote Translation Inhibitors. Pharm Chem J 53, 225–229 (2019). View Source
